molecular formula C9H12BrN B14027895 (1R)-2-(4-Bromophenyl)-1-methylethylamine

(1R)-2-(4-Bromophenyl)-1-methylethylamine

Cat. No.: B14027895
M. Wt: 214.10 g/mol
InChI Key: SMNXUMMCCOZPPN-SSDOTTSWSA-N
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Description

(1R)-2-(4-Bromophenyl)-1-methylethylamine is a chiral amine compound with a bromophenyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-(4-Bromophenyl)-1-methylethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromophenylacetone.

    Reductive Amination: The 4-bromophenylacetone is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride. This step introduces the amine group and ensures the chirality of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-(4-Bromophenyl)-1-methylethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-2-(4-Bromophenyl)-1-methylethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1R)-2-(4-Bromophenyl)-1-methylethylamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Bromophenyl)-N-methyl-ethanamine: Similar structure but with a methyl group on the nitrogen atom.

    4-Bromobiphenyl: Lacks the amine group but has a similar bromophenyl structure.

    ®-1-(4-Bromophenyl)ethanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

(1R)-2-(4-Bromophenyl)-1-methylethylamine is unique due to its chiral nature and the presence of both a bromophenyl group and an amine group

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(2R)-1-(4-bromophenyl)propan-2-amine

InChI

InChI=1S/C9H12BrN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m1/s1

InChI Key

SMNXUMMCCOZPPN-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)Br)N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)N

Origin of Product

United States

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